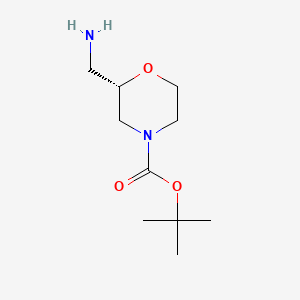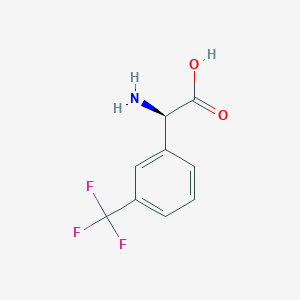
1H,1H,2H,2H-Perfluorohexyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H,1H,2H,2H-Perfluorohexyl bromide is an intermediate used in the preparation of fluoroalkyldistannoxanes .
Synthesis Analysis
The synthesis of this compound involves anionic polymerization in tetrahydrofuran at −78 °C and atom transfer radical polymerization (ATRP) at 60 °C .Molecular Structure Analysis
The molecular formula of this compound is CHBrF. It has an average mass of 326.986 Da and a monoisotopic mass of 325.935272 Da .Physical And Chemical Properties Analysis
This compound has a density of 1.7±0.1 g/cm³. Its boiling point is 128.1±8.0 °C at 760 mmHg. The vapour pressure is 13.1±0.2 mmHg at 25°C. The enthalpy of vaporization is 35.1±3.0 kJ/mol. The flash point is 31.3±18.4 °C. The index of refraction is 1.331. The molar refractivity is 38.9±0.3 cm³ .Applications De Recherche Scientifique
Textile Finishing : A study explored the design of a perfluoroalkyl-containing multifunctional groups compound derived from 1H,1H,2H,2H-perfluorooctyltrichlorosilane, demonstrating potential applications in textile finishing (Qing et al., 2002).
Photochemical Decomposition : Research into the photochemical decomposition of 1H,1H,2H,2H-perfluorooctane sulfonate, a common alternative to restricted compounds, revealed insights into its breakdown under UV irradiation, with potential environmental implications (Jin et al., 2017).
Water and Oil Repellency : An acrylic copolymer involving 1H,1H,2H,2H-Perfluorooctyl acrylate showed enhanced water and oil repellency, as well as flame-retardant properties, suggesting applications in fabric treatment (Wei-dong, 2010).
Non-covalent Interactions : A study focused on the non-covalent interactions between iodine-containing perfluorohexyl compounds and hydrogen bond acceptors, providing insights into the electrostatics of these interactions (Cabot & Hunter, 2009).
Consumer Product Analysis : The determination of fluorotelomer alcohols in consumer products, including compounds similar to 1H,1H,2H,2H-Perfluorohexyl bromide, shed light on their presence and stability in everyday items (Liu et al., 2015).
Copolymerization and Thermal Properties : The radical copolymerization of related perfluorinated compounds was explored, highlighting applications in polymer science and materials engineering (Sauguet et al., 2007).
Microemulsions Stabilization : Research into polyhydroxylated nonionic fluorinated surfactants demonstrated their ability to stabilize reverse water-in-fluorocarbon microemulsions, pointing towards novel applications in colloid and interface science (Debbabi et al., 2009).
Mécanisme D'action
Target of Action
The primary targets of 1H,1H,2H,2H-Perfluorohexyl bromide, also known as 6-bromo-1,1,1,2,2,3,3,4,4-nonafluorohexane, are currently unknown. This compound is a type of perfluorinated compound, which are known for their stability and resistance to degradation . .
Mode of Action
As a perfluorinated compound, it is likely to interact with biological systems in a unique way due to its high stability and hydrophobicity
Pharmacokinetics
Other perfluorinated compounds are known to be highly persistent in the environment and in biological systems due to their stability . They are generally poorly metabolized and can accumulate in the body over time .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. As a perfluorinated compound, it is highly resistant to degradation and can persist in the environment for a long time . Its hydrophobic nature may also influence its distribution in the environment and in biological systems .
Propriétés
IUPAC Name |
6-bromo-1,1,1,2,2,3,3,4,4-nonafluorohexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF9/c7-2-1-3(8,9)4(10,11)5(12,13)6(14,15)16/h1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFSAZKDTBRQDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371297 |
Source


|
| Record name | 1H,1H,2H,2H-Perfluorohexyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38436-14-5 |
Source


|
| Record name | 1H,1H,2H,2H-Perfluorohexyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-3,3,4,4,5,5,6,6,6-nonafluorohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![cis-5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1270733.png)





![5-[(Dimethylamino)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1270745.png)
